molecular formula C16H16O4 B13996859 2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane) CAS No. 34898-97-0

2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B13996859
CAS No.: 34898-97-0
M. Wt: 272.29 g/mol
InChI Key: MPYZUNNAXVBHDC-UHFFFAOYSA-N
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Description

Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- is an organic compound with the molecular formula C₁₆H₁₆O₄ It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- typically involves the reaction of 2,3-dihydroxynaphthalene with epichlorohydrin. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings. The reaction conditions generally include the use of a base such as sodium hydroxide to facilitate the deprotonation of the hydroxyl groups and promote the nucleophilic attack on the epichlorohydrin .

Industrial Production Methods

In an industrial setting, the production of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane rings are susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, resulting in the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biological macromolecules such as proteins and DNA. This reactivity is exploited in various applications, including drug development and materials science. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2,2’-[1,5-naphthalenediylbis(oxymethylene)]bis-: Similar structure but with different substitution pattern on the naphthalene ring.

    Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains a butane linker instead of a naphthalene core.

    Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Features a bisphenol A core with oxirane rings.

Uniqueness

Oxirane, 2,2-[2,3-naphthalendiylbis(oxymethylene)]bis- is unique due to its naphthalene core, which imparts distinct electronic and steric properties.

Properties

CAS No.

34898-97-0

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[[3-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C16H16O4/c1-2-4-12-6-16(20-10-14-8-18-14)15(5-11(12)3-1)19-9-13-7-17-13/h1-6,13-14H,7-10H2

InChI Key

MPYZUNNAXVBHDC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=CC=CC=C3C=C2OCC4CO4

Origin of Product

United States

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